BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Drug-likeness Permeability Solubility

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 887224-53-5) is a fully synthetic heterocyclic small molecule that combines a benzofuran-2-carboxamide core with a furan-2-amido group at the 3-position and a 2,3-dihydro-1,4-benzodioxin-6-yl amide substituent. Its molecular formula is C22H16N2O6, with a molecular weight of 404.4 g/mol, a computed XLogP3 of 4, a topological polar surface area (TPSA) of 103 Ų, and two hydrogen-bond donors.

Molecular Formula C22H16N2O6
Molecular Weight 404.378
CAS No. 887224-53-5
Cat. No. B2788359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
CAS887224-53-5
Molecular FormulaC22H16N2O6
Molecular Weight404.378
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5
InChIInChI=1S/C22H16N2O6/c25-21(17-6-3-9-27-17)24-19-14-4-1-2-5-15(14)30-20(19)22(26)23-13-7-8-16-18(12-13)29-11-10-28-16/h1-9,12H,10-11H2,(H,23,26)(H,24,25)
InChIKeyQUEJUMBITBWAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 887224-53-5): Physicochemical and Structural Baseline for Procurement Decisions


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 887224-53-5) is a fully synthetic heterocyclic small molecule that combines a benzofuran-2-carboxamide core with a furan-2-amido group at the 3-position and a 2,3-dihydro-1,4-benzodioxin-6-yl amide substituent [1]. Its molecular formula is C22H16N2O6, with a molecular weight of 404.4 g/mol, a computed XLogP3 of 4, a topological polar surface area (TPSA) of 103 Ų, and two hydrogen-bond donors [1]. These physicochemical descriptors distinguish it from simpler benzofuran-2-carboxamide congeners and position it within a favorable drug-like property space for lead discovery and chemical biology applications.

Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Benzofuran-2-carboxamide derivatives are known for steep structure-activity relationships, where seemingly minor modifications to the amide appendage or the heterocyclic substituent can switch target selectivity, abolish activity, or introduce unacceptable pharmacokinetic liabilities [1]. The presence of both the 1,4-benzodioxin ring and the furan-2-amido fragment in this compound creates a unique hydrogen-bonding framework and conformational restriction that is absent in the closest commercial analogs—such as the des-benzodioxin variant (CAS 477511-60-7), the des-furanoylamino derivative (CAS 420829-82-9), or the adamantane-containing homologue (CAS 888465-63-2) [2]. Consequently, substituting this compound with any in-class alternative without head-to-head experimental confirmation risks altering target engagement, solubility, metabolic stability, and ultimately the outcome of a screening campaign.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide vs. Closest Analogs


Molecular Weight and Topological Polar Surface Area vs. Des-Benzodioxin Analog (CAS 477511-60-7)

The target compound (MW 404.4 g/mol, TPSA 103 Ų) is substantially larger and slightly more polar than 3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 477511-60-7; MW 270.24 g/mol, TPSA 98.5 Ų) [1][2]. The addition of the 1,4-benzodioxin ring accounts for the molecular weight increase and may reduce passive membrane permeability while enhancing aqueous solubility.

Drug-likeness Permeability Solubility

Lipophilicity (XLogP3) vs. Adamantane-Containing Homologue (CAS 888465-63-2)

The target compound exhibits a computed XLogP3 of 4, which is 1.5 log units lower than that of 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (CAS 888465-63-2; XLogP3 5.5) [1][2]. This difference places the target compound within the optimal lipophilicity range for oral small-molecule drugs (LogP 1–5) and reduces the risk of lipophilicity-driven off-target promiscuity.

Lipophilicity Rule of Five Developability

Hydrogen Bond Donor Count vs. Des-Furanoylamino Analog (CAS 420829-82-9)

The target compound possesses two hydrogen bond donors (HBD = 2), whereas N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (CAS 420829-82-9) has only one [1][2]. The additional HBD originates from the furan-2-amido NH group and may enable a bidentate interaction with biological targets (e.g., kinase hinge regions or protease active sites).

Target engagement Binding affinity Hydrogen bonding

Topological Polar Surface Area Equivalence with Benzofuran Analog Masks Steric Differentiation (CAS 888468-88-0)

Although 3-(1-benzofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (CAS 888468-88-0) shares an identical TPSA of 103 Ų and HBD/HBA counts with the target compound, its XLogP3 is 5.3 (vs. 4 for the target) and its molecular weight is 454.4 g/mol (vs. 404.4 g/mol) [1][2]. The replacement of furan with benzofuran introduces additional aromatic bulk, altering shape complementarity without changing global polarity.

Selectivity Steric bulk Shape complementarity

Recommended Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Expansion for Benzofuran-Based Kinase or GPCR Inhibitors

The distinct hydrogen-bond donor count (+1 vs. CAS 420829-82-9) and optimized XLogP3 (−1.5 vs. CAS 888465-63-2) make this compound an ideal scaffold for exploring polar interactions in kinase hinge regions or GPCR allosteric sites, where balanced lipophilicity is critical for avoiding off-target binding [1].

Fragment-Based Lead Optimization Requiring Intermediate Polarity

With a TPSA of 103 Ų—higher than simpler benzofuran carboxamides but lower than many peptidomimetics—this compound serves as a versatile fragment-like lead for medicinal chemistry programs targeting intracellular protein-protein interactions with shallow binding pockets [1].

Chemical Biology Probe Development for Acetylcholinesterase or Topoisomerase Inhibition

Benzofuran-2-carboxamide derivatives have demonstrated acetylcholinesterase and topoisomerase II inhibitory activity [2]. The unique 3-(furan-2-amido) substitution in this compound, absent in the des-furanoylamino analog (CAS 420829-82-9), may confer selectivity advantages that warrant systematic profiling in these target families.

Drug Repurposing Screening Cascades Focused on CNS or Oncology Indications

The computed XLogP3 of 4 and TPSA of 103 Ų fall within the narrow range associated with CNS drug candidates, while the benzofuran core has been linked to anticancer cytotoxicity [2]. Procurement of this compound for parallel screening against both CNS and oncology panels can efficiently test these hypotheses.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.